N-Hydroxy-2-aminofluorene

Overview

Description

N-Hydroxy-2-aminofluorene is a synthetic arylamine . It is a relatively bulky molecule with an average mass of about 197.23 daltons . It is used in laboratory research settings, where it is converted into differentiating substances that can be harmful to deoxyribonucleic acids .

Synthesis Analysis

N-Hydroxy-2-aminofluorene is used in laboratory research settings, where it is converted into differentiating substances that can be harmful to deoxyribonucleic acids . It is mostly used as a model compound that can help researchers study carcinogens and the functionality of such compounds that are similar in structure to 2-AF .Molecular Structure Analysis

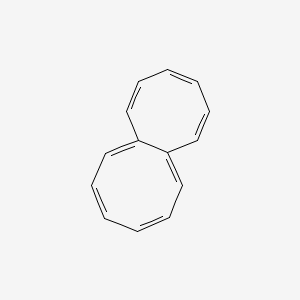

The molecular formula of N-Hydroxy-2-aminofluorene is C13H11NO . It has 3 cyclic rings: a benzene attached to a cyclopentane which is attached to another benzene . The functional group is a primary amine, which can act as a hydrogen donor or acceptor under certain conditions .Chemical Reactions Analysis

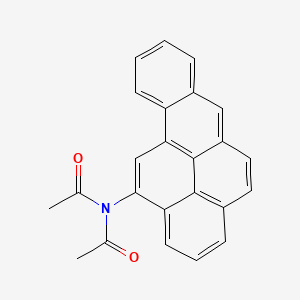

N-Hydroxy-2-aminofluorene can undergo acetylation reactions that cause these reactive species to undergo such reactions in cells . It can be metabolized by N-acetylation and N-hydroxylation to hydroxamic acids . These subsequently are conjugated to form the NO-sulfonate and NO-glucuronide conjugates .Physical And Chemical Properties Analysis

N-Hydroxy-2-aminofluorene is a white to tan solid with a melting point of 125-132 °C . It is soluble in water at less than 0.1 g/100 mL at 19.5 °C .Scientific Research Applications

Detoxification by Glutathione : N-HO-AF, derived from the carcinogen N-acetyl-2-aminofluorene, can react with cellular glutathione, a detoxifying agent. This reaction produces glutathionyl derivatives of 2-aminofluorene, which indicates a potential detoxification pathway for this compound (Mulder et al., 1982).

Enzymatic Reduction : The enzyme system in tissue preparations capable of reducing N-hydroxy derivatives of various aminofluorenes to their respective amides has been studied. This reduction is an important metabolic step in the activation and detoxification of carcinogenic compounds (Lotlikar et al., 1965).

Metabolic Activation and DNA Adduct Formation : N-HO-AF can be metabolically converted into reactive esters capable of forming covalent adducts with DNA in the liver. Inhibiting specific pathways like N-O-sulfation affects the formation of these DNA adducts, providing insights into the mechanisms of carcinogenesis (Meerman et al., 1981).

Identification of Hydrolysis Products : The major DNA derivative formed from the carcinogen N-acetyl-2-aminofluorene in rat liver is N-(deoxyguanosin-8-yl)-2-aminofluorene. This nucleoside is hydrolyzed at alkaline pH to form two pyrimidine derivatives, which have been identified and could be relevant to understanding the mutagenic effects of these compounds (Kriek & Westra, 1980).

Excretion in Guinea Pigs : Small amounts of N-HO-AF were observed in the urine of guinea pigs injected with 2-acetylaminofluorene, suggesting the metabolic pathways involved in the processing of these compounds (Kiese & Wiedemann, 1966).

Mechanism of Action

The N-hydroxy metabolite undergoes several enzymatic and non-enzymatic rearrangements. It can be O-acetylated by cytosolic N-acetyltransferase enzyme to yield N-acetyl-N-acetoxyaminofluorene . This intermediate can spontaneously rearrange to form the arylamidonium ion and a carbonium ion which can interact directly with DNA to produce DNA adducts .

Safety and Hazards

Future Directions

properties

IUPAC Name |

N-(9H-fluoren-2-yl)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO/c15-14-11-5-6-13-10(8-11)7-9-3-1-2-4-12(9)13/h1-6,8,14-15H,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJCLXJPUTJMRTM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=CC=CC=C2C3=C1C=C(C=C3)NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50201045 | |

| Record name | N-Fluorene-2-yl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

197.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53-94-1 | |

| Record name | N-Hydroxy-2-aminofluorene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=53-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-Fluorene-2-yl-hydroxylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000053941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Fluorene-2-yl-hydroxylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50201045 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-HYDROXY-2-AMINOFLUORENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/61M94X4V24 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-FLUORENE-2-YL-HYDROXYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2113 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

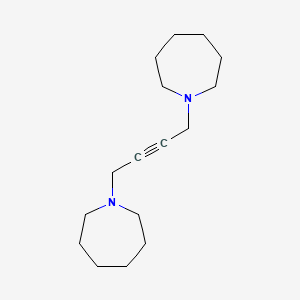

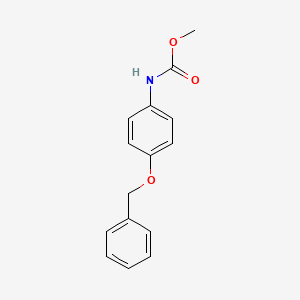

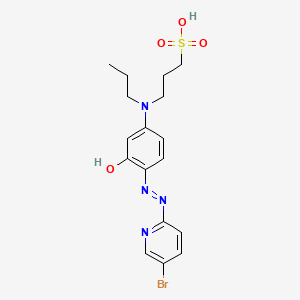

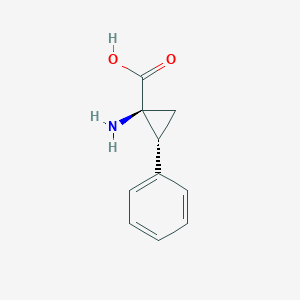

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

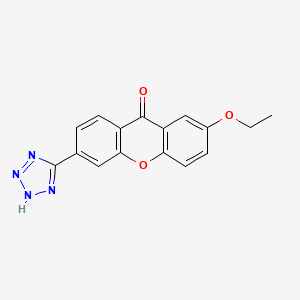

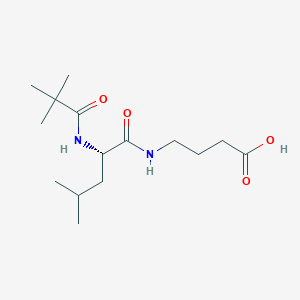

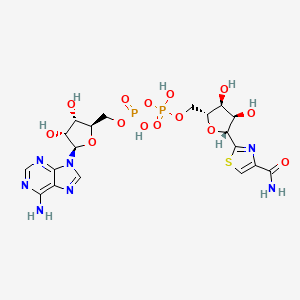

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[(2R)-2-(heptadec-10-enylcarbamoyloxy)-3-hexadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1200737.png)

![7-[(2-Amino-1-hydroxy-2-phenylethylidene)amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid--(3-methyloxiran-2-yl)phosphonic acid (1/1)](/img/structure/B1200740.png)

![4-Methyl-7-phenyl-3-pyrazolo[5,1-c][1,2,4]triazinecarboxylic acid ethyl ester](/img/structure/B1200746.png)